

# An In-depth Technical Guide to Metastable Phases in Quenched Titanium-Molybdenum Alloys

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This technical guide provides a comprehensive overview of the metastable phases that form in titanium-molybdenum (Ti-Mo) alloys upon quenching from the high-temperature  $\beta$ -phase field. The formation of these non-equilibrium phases is critically dependent on the molybdenum content and the cooling rate, which in turn dictates the microstructure and mechanical properties of the alloy. This document details the various metastable phases, their formation mechanisms, experimental protocols for their characterization, and a summary of their key quantitative properties.

## Introduction to Metastable Phases in Ti-Mo Alloys

Titanium alloys are classified based on the phases present at room temperature. The addition of molybdenum, a  $\beta$ -stabilizing element, to titanium depresses the  $\beta$ -transus temperature, below which the body-centered cubic (BCC)  $\beta$ -phase transforms to the hexagonal close-packed (HCP)  $\alpha$ -phase in equilibrium conditions.[1] However, rapid cooling, or quenching, from the  $\beta$ -phase field can suppress this equilibrium transformation and lead to the formation of several metastable phases.[2] The primary metastable phases observed in quenched Ti-Mo alloys are martensitic  $\alpha'$  and  $\alpha''$ , and the  $\omega$  phase.[3][4] The presence and volume fraction of these phases significantly influence the mechanical properties of the alloy, including hardness, strength, and elastic modulus.[5][6]

## Metastable Phases in the Ti-Mo System

The type of metastable phase formed upon quenching is predominantly a function of the molybdenum concentration.

- Hexagonal Martensite ( $\alpha'$ ): At low Mo concentrations (typically up to ~4 wt%), a hexagonal close-packed (HCP) martensitic phase, designated  $\alpha'$ , is formed.[3] This phase is characterized by a needle-like or acicular morphology.
- Orthorhombic Martensite ( $\alpha''$ ): With an increase in Mo content (approximately 4-10 wt%), the crystal structure of the martensite changes from hexagonal to orthorhombic, denoted as  $\alpha''$ . [3][4] This phase is also acicular and is associated with a lower elastic modulus compared to the  $\beta$  phase.[3]
- Athermal Omega ( $\omega_{\text{ath}}$ ): In alloys with higher Mo content (around 10-25 wt%), the martensitic transformation is suppressed, and the metastable  $\beta$ -phase is largely retained upon quenching.[3] Within this retained  $\beta$  matrix, fine, coherent precipitates of the athermal omega ( $\omega_{\text{ath}}$ ) phase can form.[7] The  $\omega_{\text{ath}}$  phase has a hexagonal crystal structure and its formation leads to a significant increase in hardness and elastic modulus, but often at the expense of ductility.[4][8]
- Isothermal Omega ( $\omega_{\text{iso}}$ ): The isothermal omega ( $\omega_{\text{iso}}$ ) phase can be precipitated by aging the quenched metastable  $\beta$ -phase at temperatures typically between 300°C and 500°C.[9] Similar to the athermal variant,  $\omega_{\text{iso}}$  significantly hardens the alloy.[7]
- Retained Beta ( $\beta$ ): At sufficiently high Mo concentrations (above ~10 wt%), the  $\beta$ -phase can be fully or partially retained at room temperature after quenching.[3]

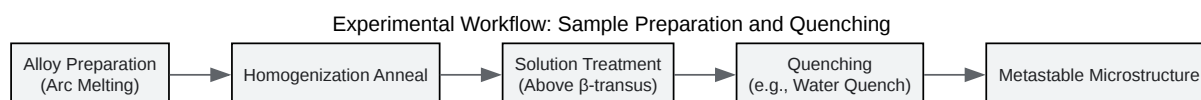
## Experimental Protocols

The study of metastable phases in Ti-Mo alloys involves a series of controlled experimental procedures, from alloy preparation to detailed microstructural and mechanical characterization.

## Sample Preparation and Quenching

A typical experimental workflow for preparing and quenching Ti-Mo alloys is as follows:

- **Alloy Preparation:** Ti-Mo alloys of desired compositions are typically prepared by arc melting high-purity titanium and molybdenum in an inert atmosphere (e.g., argon) to prevent oxidation. The resulting ingots are often remelted multiple times to ensure compositional homogeneity.
- **Solution Treatment:** The homogenized ingots are solution-treated in the single  $\beta$ -phase field. This involves heating the samples to a temperature above the  $\beta$ -transus (e.g., 860°C to 1000°C) and holding for a sufficient time (e.g., 1 to 4 hours) to achieve a fully  $\beta$ -phase structure.[7][10][11] The treatment is carried out in a vacuum or inert atmosphere to prevent contamination.
- **Quenching:** Following solution treatment, the samples are rapidly cooled to room temperature. Water quenching is a common method to achieve the high cooling rates necessary to form metastable phases.[12][13] The specific cooling rate can influence the resulting microstructure.



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*Experimental workflow for preparing quenched Ti-Mo alloys.*

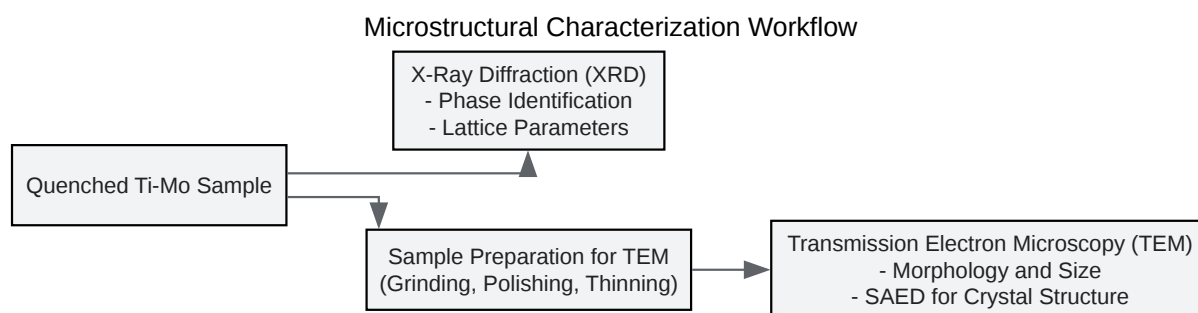
## Microstructural Characterization

The identification and characterization of metastable phases are primarily carried out using the following techniques:

- **X-Ray Diffraction (XRD):** XRD is the primary tool for phase identification.[14] By analyzing the diffraction patterns, the crystal structures (HCP, orthorhombic, BCC, hexagonal) of the constituent phases can be determined. Quantitative analysis of the peak intensities can also provide an estimation of the volume fraction of each phase.[14]
  - **Protocol:** Samples are typically ground and polished to a smooth, stress-free surface. XRD scans are performed using a diffractometer with a specific X-ray source (e.g., Cu K $\alpha$

radiation) over a defined  $2\theta$  range to capture the characteristic peaks of the expected phases.[15][16]

- Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging and diffraction information, enabling the detailed characterization of the morphology, size, and distribution of the metastable phases.[17] Selected Area Electron Diffraction (SAED) is used to determine the crystal structure and orientation relationships between different phases.
  - Protocol: TEM sample preparation is a meticulous process involving cutting thin slices from the bulk sample, followed by mechanical grinding and polishing to a thickness of a few tens of micrometers.[18][19] Final thinning to electron transparency is often achieved by twin-jet electropolishing or ion milling.[20]



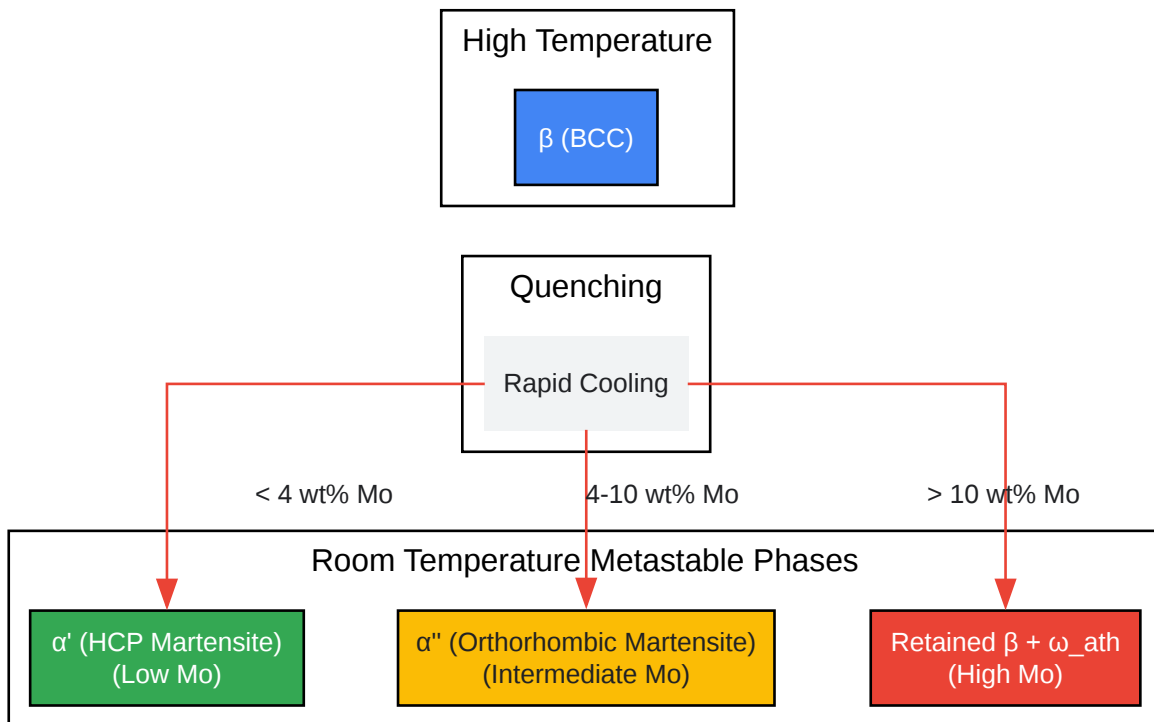
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*Workflow for characterizing the microstructure of quenched Ti-Mo alloys.*

## Phase Transformation Pathways

The sequence of metastable phase formation in Ti-Mo alloys upon quenching is a classic example of martensitic and displacive transformations. The specific pathway is dictated by the Mo content, which influences the stability of the  $\beta$ -phase.

## Phase Transformation Pathways in Quenched Ti-Mo Alloys

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*Dependence of metastable phases on Mo content after quenching.*

## Quantitative Data Summary

The mechanical properties of quenched Ti-Mo alloys are directly correlated with the metastable phases present. The following tables summarize key quantitative data compiled from various studies.

Table 1: Metastable Phases as a Function of Mo Content in Quenched Ti-Mo Alloys

Mo Content (wt%)	Predominant Metastable Phases	Crystal Structure
< 4	$\alpha'$	HCP
4 - 10	$\alpha''$	Orthorhombic
10 - 15	$\beta + \omega_{\text{ath}}$	BCC + Hexagonal
> 15	$\beta$	BCC

Note: The exact composition ranges can vary slightly depending on the quenching rate and presence of interstitial impurities like oxygen.[\[3\]](#)[\[4\]](#)

Table 2: Mechanical Properties of Quenched Ti-Mo Alloys

Mo Content (wt%)	Predominant Phases	Hardness (HV)	Tensile Strength (MPa)	Elastic Modulus (GPa)
7.5	$\alpha''$	~250	-	~81
10	$\beta + \omega_{\text{ath}}$	>300	~705	~112
12	$\beta + \omega_{\text{ath}}$	~350	~612	-
15	$\beta$	~300	~650	~90
20	$\beta$	<300	~600	~80

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[21\]](#) Values are approximate and can vary based on specific processing conditions.

Table 3: Elastic Moduli of Individual Phases

Phase	Crystal Structure	Elastic Modulus (GPa)
$\alpha'$	HCP	~100 - 120
$\alpha''$	Orthorhombic	~34 - 84
$\beta$	BCC	~80 - 110
$\omega$	Hexagonal	~174

Data compiled from multiple sources.[3][8][22]

## Conclusion

The quenching of Ti-Mo alloys from the  $\beta$ -phase field provides a versatile method for tailoring their microstructure and mechanical properties. The formation of metastable phases— $\alpha'$ ,  $\alpha''$ , and  $\omega$ —is a direct consequence of the Mo content and the applied cooling rate. Understanding the interplay between these parameters is crucial for the development of Ti-Mo alloys with specific properties for advanced applications, including in the biomedical field where a low elastic modulus is often desired. This guide provides a foundational understanding of the key concepts, experimental methodologies, and quantitative data associated with these fascinating materials. Further research can build upon this knowledge to explore the effects of ternary and quaternary alloying additions and more complex thermo-mechanical processing routes.

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